molecular formula C19H19N5O3S B6507015 ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate CAS No. 905797-46-8

ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate

Cat. No.: B6507015
CAS No.: 905797-46-8
M. Wt: 397.5 g/mol
InChI Key: ZNJHSLVXDMDDGU-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors. For instance, 4-amino-5-phenyl-1,2,4-triazole can be prepared by reacting hydrazine with phenyl isothiocyanate, followed by cyclization with formic acid.

    Thioether Formation: The triazole derivative is then reacted with a suitable thiol to form the sulfanyl group. This step often involves the use of a base such as sodium hydroxide to facilitate the reaction.

    Amidation: The resulting compound is then coupled with ethyl 2-bromoacetate to form the amide bond. This step typically requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification: Finally, the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid completes the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group (if present) to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of sulfanyl groups.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., bromine) for halogenation.

    Hydrolysis: Sodium hydroxide for basic hydrolysis and hydrochloric acid for acidic hydrolysis.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Antioxidant Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antioxidant properties. For instance, a related compound was found to possess 1.5 times higher antioxidant ability compared to butylated hydroxytoluene (BHT), a common antioxidant standard. This was assessed using the Ferric Reducing Antioxidant Power (FRAP) assay, where the reducing power of the compound was measured at 106.25 µM Fe²⁺, outperforming both BHT and ascorbic acid .

Antibacterial Properties

The 1,2,4-triazole core has been extensively studied for its antibacterial properties. Compounds containing this core have shown activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies indicated that certain triazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 32 µg/mL against both Gram-positive and Gram-negative bacteria . The incorporation of the amino and sulfanyl groups in ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate potentially enhances its antibacterial efficacy.

Antifungal Applications

Triazole derivatives are well-known for their antifungal properties. The structural features of this compound suggest potential effectiveness against fungal infections. Compounds with similar triazole structures have been utilized in clinical settings as antifungal agents, such as itraconazole and voriconazole .

Anticancer Activity

The anticancer potential of triazole derivatives has been a focal point in recent research. Studies indicate that compounds with the 1,2,4-triazole scaffold can inhibit tumor growth and induce apoptosis in cancer cells. The specific modifications on the triazole ring may enhance selectivity towards cancerous cells while minimizing toxicity to normal cells .

Case Study 1: Synthesis and Evaluation

A study synthesized a series of triazole derivatives and evaluated their biological activities, finding that modifications at the phenyl ring significantly influenced their antibacterial and antifungal activities. The study highlighted the importance of structure-activity relationships in developing new therapeutic agents .

Case Study 2: Comparative Analysis

In a comparative analysis, various triazole derivatives were tested against standard antibiotics to assess their efficacy against resistant bacterial strains. Results indicated that certain derivatives had comparable or superior activity compared to established antibiotics like ceftriaxone .

Summary Table of Applications

Application TypeObserved ActivityReference
AntioxidantHigher activity than BHT
AntibacterialMICs from 0.25 to 32 µg/mL
AntifungalSimilar structure to itraconazole
AnticancerInduces apoptosis in cancer cells

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate involves its interaction with biological targets such as enzymes and receptors. The triazole ring can interact with metal ions in enzyme active sites, potentially inhibiting their activity. The phenyl ring can engage in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity. The sulfanyl group can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-phenyl-4H-1,2,4-triazole: Shares the triazole core but lacks the sulfanyl and benzoate groups.

    Ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamido}benzoate: Similar structure but with a thioether instead of a sulfanyl group.

    Methyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the sulfanyl group enhances its potential for forming hydrogen bonds, while the ethyl ester group may influence its solubility and bioavailability compared to similar compounds.

Biological Activity

Ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate, a compound belonging to the class of 1,2,4-triazole derivatives, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound's molecular formula is C19H21N5OSC_{19}H_{21}N_{5}OS with a molecular weight of 367.47 g/mol. It can be synthesized through various chemical reactions involving triazole derivatives and acetylation processes. The synthesis typically involves the reaction of a thiol derivative with an acetamido compound in the presence of suitable solvents and catalysts .

1. Antioxidant Activity

Research has demonstrated that triazole derivatives exhibit significant antioxidant properties. This compound was evaluated for its reducing power in comparison to standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. The compound showed a reducing power equivalent to 106.25 µM Fe²⁺, indicating its potential as an effective antioxidant agent .

2. Antimicrobial Activity

The antimicrobial efficacy of the compound has been assessed against various bacterial strains. Studies indicate that 1,2,4-triazole derivatives possess notable antibacterial and antifungal activities. For instance, compounds derived from the same triazole framework have been shown to inhibit pathogenic bacteria effectively, comparable to standard antibiotics such as chloramphenicol .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial Strain TestedInhibition Zone (mm)Reference
Ethyl 2-{...}E. coli15
Ethyl 2-{...}S. aureus18
BifonazoleC. albicans20

3. Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various cancer cell lines. Ethyl 2-{...} was evaluated for its cytotoxic effects on human colon cancer (HCT116) cells, showing an IC₅₀ value of approximately 4.363 µM, which is significantly lower than that of doxorubicin (a standard chemotherapy drug). This suggests that the compound may act through mechanisms such as inhibition of tyrosine kinases involved in cell proliferation .

Table 2: Anticancer Activity of Triazole Derivatives

CompoundCell Line TestedIC₅₀ (µM)Reference
Ethyl 2-{...}HCT1164.363
DoxorubicinHCT11618.76

Case Studies

A series of studies have focused on the synthesis and evaluation of various derivatives based on the triazole core structure. For example, a study synthesized several mercapto-substituted triazoles and assessed their biological activity through in vitro assays. The results indicated that modifications at specific positions on the triazole ring could enhance both antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate?

The synthesis typically involves coupling 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in ethanol under reflux, followed by purification via recrystallization. Key steps include:

  • Reaction Optimization : Use of KOH as a base to deprotonate the thiol group, enabling nucleophilic substitution .
  • Purification : Ethanol/water mixtures are effective for isolating the product with minimal impurities. Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) ensures reaction completion .
  • Yield Enhancement : Adjusting stoichiometry (1:1.2 molar ratio of thiol to chloroacetamide) and extending reflux time to 2–3 hours improves yields to ~75% .

Q. Which analytical techniques are critical for characterizing this compound?

Structural validation requires a combination of:

  • NMR Spectroscopy : ¹H NMR (DMSO-d6) shows peaks at δ 8.2 (amide NH), 7.8–7.3 (aromatic protons), and 4.2 (ester CH2). ¹³C NMR confirms the ester carbonyl at ~170 ppm .
  • Mass Spectrometry : ESI-MS (m/z 439.1 [M+H]+) aligns with the molecular formula C20H18N6O3S .
  • IR Spectroscopy : Stretching bands at 1660 cm⁻¹ (C=O amide) and 1240 cm⁻¹ (C-S) confirm functional groups .

Q. What preliminary biological assays are recommended for initial screening?

  • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or tyrosine kinases using fluorescence-based assays (IC50 determination) .
  • Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli at 100 µg/mL; zones of inhibition >10 mm suggest potential .
  • Cytotoxicity : MTT assay on HeLa or MCF-7 cells; IC50 values <50 µM warrant further investigation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Triazole Modifications : Introducing electron-withdrawing groups (e.g., -CF3) at the phenyl ring enhances antimicrobial activity (e.g., 2-chlorophenyl derivatives show 2x potency vs. parent compound) .
  • Sulfanyl Group Replacement : Substituting -S- with -SO2- improves metabolic stability but reduces COX-2 inhibition efficacy .
  • Ester Hydrolysis : Conversion to carboxylic acid derivatives increases solubility but may reduce membrane permeability .

Q. What mechanistic insights explain its enzyme inhibition properties?

Molecular docking (AutoDock Vina) suggests:

  • Triazole-Pocket Interaction : The 1,2,4-triazole ring forms π-π stacking with COX-2’s Tyr385, while the sulfanyl group binds to a hydrophobic subpocket .
  • Amide Bond Role : The acetamido linker stabilizes the compound in the active site via hydrogen bonding with Ser530 .
    Experimental validation via site-directed mutagenesis (e.g., Ser530Ala) can confirm these interactions .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies in IC50 values (e.g., COX-2 inhibition ranging from 1–10 µM) may arise from:

  • Assay Conditions : Differences in pH (7.4 vs. 6.8) or DMSO concentration (>1% reduces activity) .
  • Cell Line Variability : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) cells show differential sensitivity due to receptor expression .
    Standardizing protocols (e.g., ATP concentration in kinase assays) and using isogenic cell lines mitigates variability .

Q. What computational tools predict its pharmacokinetic properties?

  • ADME Prediction : SwissADME estimates moderate bioavailability (F=30–40%) due to high logP (~3.5) and moderate solubility (0.1 mg/mL) .
  • Metabolism : CYP3A4-mediated oxidation of the phenyl ring (predicted via StarDrop) identifies potential metabolites .
  • Toxicity : ProTox-II flags hepatotoxicity (Probability=0.65), necessitating in vivo liver enzyme assays .

Q. Methodological Notes

  • Synthetic Reproducibility : Always degas solvents (ethanol, DMF) to prevent oxidation of the sulfanyl group .
  • Biological Assay Controls : Include positive controls (e.g., celecoxib for COX-2, ampicillin for antimicrobial tests) and vehicle controls (0.1% DMSO) .
  • Data Validation : Use triplicate runs for IC50 determination and report SEM; apply ANOVA for statistical significance (p<0.05) .

Properties

IUPAC Name

ethyl 2-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-2-27-18(26)14-10-6-7-11-15(14)21-16(25)12-28-19-23-22-17(24(19)20)13-8-4-3-5-9-13/h3-11H,2,12,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJHSLVXDMDDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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